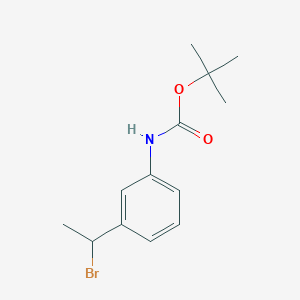

tert-Butyl 3-(1-bromoethyl)phenylcarbamate

Übersicht

Beschreibung

tert-Butyl 3-(1-bromoethyl)phenylcarbamate: is an organic compound with the molecular formula C13H18BrNO2 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-bromoethyl)phenylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(1-bromoethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 3-(1-bromoethyl)phenylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions. These reactions are usually conducted in acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Reactions: Products include tert-butyl 3-(hydroxyethyl)phenylcarbamate and tert-butyl 3-(aminoethyl)phenylcarbamate.

Oxidation Reactions: Products include this compound oxides.

Reduction Reactions: Products include this compound reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, tert-Butyl 3-(1-bromoethyl)phenylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated organic compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: In medicine, this compound is used in the development of new drugs. It serves as a building block for the synthesis of various pharmacologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with specific properties .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(1-bromoethyl)phenylcarbamate involves its interaction with specific molecular targets in biological systems. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition or activation of these biomolecules. The compound can also interact with cellular membranes, affecting their permeability and function .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 3-(bromomethyl)phenylcarbamate

- tert-Butyl 3-(hydroxymethyl)phenylcarbamate

- tert-Butyl bromoacetate

Comparison: tert-Butyl 3-(1-bromoethyl)phenylcarbamate is unique due to the presence of the 1-bromoethyl group, which imparts specific reactivity and properties to the compound. Compared to tert-Butyl 3-(bromomethyl)phenylcarbamate, it has a different substitution pattern on the phenyl ring, leading to different chemical and biological activities. tert-Butyl 3-(hydroxymethyl)phenylcarbamate has a hydroxyl group instead of a bromine atom, resulting in different reactivity and applications. tert-Butyl bromoacetate is a simpler compound with a bromoacetate group, used in different types of chemical reactions .

Biologische Aktivität

tert-Butyl 3-(1-bromoethyl)phenylcarbamate is a synthetic compound with potential applications in medicinal chemistry, agriculture, and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 300.19 g/mol

- Structure : The compound features a tert-butyl group, a bromoethyl moiety, and a carbamate functional group attached to a phenyl ring.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The phenyl ring and tert-butyl group enhance the compound's binding affinity and specificity for its targets.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It has been explored for its potential use in developing inhibitors for various biological pathways, particularly in the context of drug metabolism and therapeutic interventions.

Anti-inflammatory Activity

In related studies, derivatives of carbamate compounds have exhibited significant anti-inflammatory properties. For instance, compounds structurally similar to this compound were evaluated using the carrageenan-induced rat paw edema model, showing promising anti-inflammatory effects with inhibition percentages ranging from 39% to 54% .

Case Studies

- Study on Enzyme Interaction : A study highlighted the interaction of similar carbamate derivatives with drug-metabolizing enzymes, suggesting that this compound could modify pharmacokinetics when co-administered with other drugs.

- Synthesis and Evaluation : Another investigation synthesized various substituted phenylcarbamates and assessed their biological activities. The results indicated that compounds with the bromoethyl substituent showed enhanced biological activity compared to their unsubstituted counterparts .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Biological Activity | Inhibition Percentage (if applicable) |

|---|---|---|

| This compound | Enzyme inhibitor | N/A |

| tert-Butyl 2-(substituted benzamido) | Anti-inflammatory | 54.239% |

| tert-Butyl (4-(bromomethyl)phenyl)carbamate | Anti-HIV potential | N/A |

Safety and Handling

This compound is classified as hazardous due to its corrosive nature and potential to cause severe skin burns and eye damage. Proper safety measures should be taken during handling, including the use of personal protective equipment (PPE) and storage under controlled conditions (0-8 °C).

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(1-bromoethyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(14)10-6-5-7-11(8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPOOLAFEPROOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)NC(=O)OC(C)(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.